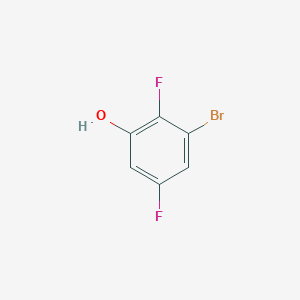

3-Bromo-2,5-difluorophenol

Description

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

The introduction of halogen atoms onto aromatic scaffolds is a powerful strategy in organic synthesis and drug design. researchgate.netresearchgate.net Halogens, such as fluorine, chlorine, and bromine, can significantly alter a molecule's steric and electronic properties. nih.gov This modification can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability. researchgate.netresearchgate.net For instance, the incorporation of fluorine can modulate the acidity (pKa) of nearby functional groups and is a common strategy in medicinal chemistry to enhance the potency of drug candidates. nih.govmdpi.com Bromine, with its moderate electronegativity and polarizability, can participate in halogen bonding, which is increasingly recognized as a significant interaction for the stability of ligand-target complexes in drug design. researchgate.net Furthermore, halogenated aromatic compounds are key precursors in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental for constructing complex molecular architectures. researchgate.net

Research Context of 3-Bromo-2,5-difluorophenol within Fluorinated and Brominated Phenols

Within the broad class of halogenated phenols, compounds containing both fluorine and bromine atoms, such as this compound, are of particular interest. These molecules combine the unique properties of both types of halogens. Fluorine's high electronegativity can significantly influence the electron distribution within the aromatic ring, while the bromine atom provides a reactive site for further functionalization through cross-coupling reactions. Brominated phenols are widely used in the synthesis of flame retardants, herbicides, and germicides. researchgate.net The specific arrangement of a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions in this compound creates a unique electronic and steric environment. This distinct substitution pattern influences its reactivity in electrophilic and nucleophilic substitution reactions compared to its isomers. The study of such multi-halogenated phenols is crucial for developing new synthetic methodologies and for the rational design of molecules with tailored properties for applications in various fields of chemical science.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1783357-67-4 |

| Molecular Formula | C6H3BrF2O |

| Molecular Weight | 208.99 g/mol |

Data sourced from multiple chemical suppliers and databases. azurewebsites.net

Research Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its trifunctional nature, possessing a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene (B151609) ring, allows for a variety of chemical transformations. The bromine atom is particularly useful as it can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This makes it an important intermediate for creating more complex molecules, which may have applications in the development of pharmaceuticals and other specialty chemicals.

The synthesis of related compounds, such as 3-bromo-2,5-difluorobenzaldehyde, highlights the utility of a bromo-difluoro-substituted aromatic ring in synthetic chemistry. chemicalbook.com The presence of the fluorine atoms can influence the reactivity of the other functional groups on the ring, providing a level of control in multi-step syntheses.

Comparison with Structural Isomers

The chemical properties and reactivity of this compound are best understood when compared to its structural isomers. The relative positions of the bromine and fluorine atoms significantly impact the electronic and steric characteristics of the molecule.

| Compound | Key Differentiating Features |

| 2-Bromo-3,6-difluorophenol | The positions of the halogens relative to the hydroxyl group alter the electronic effects and, consequently, the acidity (pKa) and reactivity in electrophilic substitutions. |

| 4-Bromo-2,6-difluorophenol | This isomer is used as a building block in the synthesis of various pharmaceuticals and agrochemicals, including fungicides like propiconazole. nbinno.com |

| 3-Bromo-2,6-difluorophenol | With a molecular weight of 208.99 g/mol , its distinct electronic effects due to the bromine's meta position to the hydroxyl group alter its acidity and reactivity. sigmaaldrich.com |

| 2-Bromo-3,5-difluorophenol | The adjacent fluorine atoms at positions 3 and 5 increase the electron deficiency of the ring, which affects the rates of nucleophilic aromatic substitution. |

This table illustrates how the specific placement of the halogen atoms on the phenol (B47542) ring leads to a family of compounds with a range of reactivities and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPJPHFMKZULBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783357-67-4 | |

| Record name | 3-bromo-2,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2,5 Difluorophenol

Strategic Approaches to Aryl Bromination

Introducing a bromine atom onto a difluorophenol backbone requires careful consideration of the directing effects of the existing hydroxyl and fluorine groups. The inherent reactivity of the aromatic ring dictates the feasibility and outcome of direct bromination versus more complex, directed methods.

The direct electrophilic bromination of 2,5-difluorophenol (B1295083) is a common method for producing brominated difluorophenols. The hydroxyl group is a powerful activating group and, along with the fluorine atoms, directs incoming electrophiles to specific positions. However, this method is not suitable for the synthesis of 3-Bromo-2,5-difluorophenol. The primary product of the electrophilic bromination of 2,5-difluorophenol with bromine is 4-Bromo-2,5-difluorophenol (B1276729). vulcanchem.com The reaction is highly regioselective, with the bromine atom preferentially attacking the position para to the strongly activating hydroxyl group. vulcanchem.com

The directing effects of the substituents on 2,5-difluorophenol can be summarized as follows:

Hydroxyl (-OH) at C1: Strongly activating, ortho-, para-directing (to C2, C4, C6).

Fluorine (-F) at C2: Deactivating, ortho-, para-directing (to C1, C3, C5).

Fluorine (-F) at C5: Deactivating, ortho-, para-directing (to C1, C4, C6).

The combined influence of these groups overwhelmingly favors substitution at the C4 and C6 positions. The synthesis of the 4-bromo isomer is typically achieved with high yield, often around 81%. vulcanchem.com This high regioselectivity for the C4 position makes the direct electrophilic bromination of 2,5-difluorophenol an inefficient route for obtaining the 3-bromo isomer.

| Precursor | Reagent | Product | Yield | Reference |

| 2,5-Difluorophenol | Bromine in Chloroform | 4-Bromo-2,5-difluorophenol | 81% | vulcanchem.com |

Directed ortho metalation (DoM) offers a powerful alternative for achieving regioselective functionalization that is not possible through classical electrophilic aromatic substitution. baranlab.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgorganische-chemie.ch The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source, to install the substituent at the desired location. organische-chemie.ch

For the synthesis of this compound, a DoM strategy could be envisioned. Both fluorine and hydroxyl groups (or a protected hydroxyl group like -OMOM) can serve as DMGs. organische-chemie.chharvard.edu Fluorine is known to increase the acidity of the ortho proton, facilitating metalation. organische-chemie.ch In a potential precursor like 2,4-difluoroanisole, the methoxy (B1213986) group (-OCH₃) would be the primary DMG, directing lithiation to the C3 position, which is ortho to the methoxy group and between the two fluorine atoms. Subsequent quenching with an electrophilic bromine source (e.g., Br₂, CBr₄) would yield the 3-bromo intermediate, which could then be demethylated to afford the final phenol (B47542).

The relative directing ability of various groups has been established through competition experiments, with amide and carbamate (B1207046) groups being stronger than alkoxy groups, which are in turn stronger than fluorine. harvard.edu

Hypothetical DoM Route:

Protection: Protect the hydroxyl group of a difluorophenol precursor.

Directed Metalation: Use a strong lithium base (e.g., n-BuLi, sec-BuLi), often in the presence of an additive like TMEDA, to deprotonate the ring at the position ortho to the DMG. baranlab.orgorganische-chemie.ch

Halogenation: Quench the resulting organolithium species with an electrophilic bromine source.

Deprotection: Remove the protecting group to reveal the phenol.

This method provides a viable, albeit multi-step, pathway to otherwise inaccessible isomers like this compound.

Electrophilic Bromination of Difluorophenol Precursors

Fluorination Strategies for Phenolic Systems

Introducing fluorine atoms onto a phenolic ring can be accomplished through either nucleophilic or electrophilic pathways. The choice of strategy depends on the available precursors and the electronic nature of the substrate.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluoride (B91410) into an aromatic ring. nih.gov The reaction typically involves the displacement of a leaving group (such as a halide or a nitro group) by a nucleophilic fluoride source (e.g., KF, CsF). google.com A critical requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govnih.gov These groups are necessary to stabilize the negatively charged Meisenheimer complex that forms as an intermediate. nih.gov

Synthesizing this compound via SNAr would likely start with a precursor such as 3-bromo-2,5-dichlorophenol (B3204351) or 3-bromo-2-chloro-5-nitrophenol. In such a substrate, the electron-withdrawing nitro group would activate the adjacent chlorine atom for displacement by a fluoride ion. However, this approach is often limited by the availability of suitably activated precursors and the harsh reaction conditions that may be required. acs.org

Recent advancements have introduced methods like concerted nucleophilic aromatic substitution (CSNAr), which can fluorinate even electron-rich arenes by avoiding the formation of a traditional Meisenheimer intermediate. nih.gov Deoxyfluorination of phenols using reagents like PhenoFluor or via aryl fluorosulfonate intermediates also represents a modern approach to convert phenols directly to aryl fluorides under milder conditions. organic-chemistry.orgresearchgate.net

Electrophilic fluorination offers a direct method for introducing fluorine atoms into organic molecules using reagents that act as a source of "F+". wikipedia.org Over the past few decades, stable and easy-to-handle N-F reagents have become the agents of choice for this transformation. brynmawr.edursc.org

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and commercially available reagent. arkat-usa.org

N-Fluorobenzenesulfonimide (NFSI): A milder reagent with a broad substrate scope. wikipedia.orgbrynmawr.edu

The electrophilic fluorination of phenols is a common strategy for preparing fluorinated phenols. arkat-usa.org However, a significant challenge is controlling the regioselectivity, as the powerful activating effect of the hydroxyl group can lead to a mixture of ortho- and para-fluorinated products, as well as dearomatization. wikipedia.orgarkat-usa.org For a substrate like 3-bromophenol, electrophilic fluorination would likely yield a complex mixture of mono- and di-fluorinated isomers, making the selective synthesis of this compound challenging. The reaction conditions, solvent, and choice of fluorinating agent can influence the product distribution. rsc.orgarkat-usa.org

| Reagent | Description | Common Substrates | Reference |

| Selectfluor® | Cationic N-F reagent, stable solid | Phenols, enol ethers, arenes | rsc.orgarkat-usa.org |

| NFSI | Neutral N-F reagent, milder than Selectfluor® | Indoles, organometallics, arenes | wikipedia.orgbrynmawr.edu |

Introduction of Fluorine Atoms via Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Phenols

Multi-Step Synthesis from Readily Available Precursors

Given the regiochemical challenges associated with direct bromination and fluorination, a multi-step synthesis starting from simpler, commercially available materials is often the most practical approach for preparing this compound. The order of reactions is critical to ensure the correct substitution pattern. pressbooks.pub

One plausible retrosynthetic analysis begins with the target molecule and works backward. A key intermediate could be 1-bromo-3,5-difluorobenzene (B42898). This compound can be synthesized from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction, where the aniline (B41778) is diazotized and subsequently treated with copper(I) bromide. google.com

Proposed Synthetic Route:

Start with 3,5-difluoroaniline: This is a known compound that can be prepared via various routes. google.comgoogle.com

Sandmeyer Reaction: Convert 3,5-difluoroaniline to its diazonium salt using sodium nitrite (B80452) and hydrobromic acid. Treatment with CuBr yields 1-bromo-3,5-difluorobenzene . google.com

Directed Ortho Metalation (DoM): The two fluorine atoms in 1-bromo-3,5-difluorobenzene will direct metalation (lithiation) to the C2 position, which is located between them.

Hydroxylation: Quenching the resulting organolithium intermediate with an electrophilic oxygen source (e.g., a borate (B1201080) ester followed by oxidation) would introduce a hydroxyl group at the C2 position.

Final Product: This sequence would yield This compound .

This multi-step approach leverages the precise regiochemical control offered by the Sandmeyer reaction and directed ortho metalation to construct the target molecule with the correct substitution pattern, overcoming the limitations of direct electrophilic substitution methods.

Synthesis via Bromination of 2,5-Difluorophenol

The primary route for synthesizing brominated phenols is through electrophilic aromatic substitution. In the case of 2,5-difluorophenol, direct bromination is a common method. The hydroxyl (-OH) group is a strong activating group and, along with the fluorine atoms, directs the incoming electrophile (bromine) to specific positions on the aromatic ring.

The regioselectivity of this reaction is critical. While the hydroxyl group directs ortho and para, the fluorine atoms also exert their own directing effects. The bromination of 2,5-difluorophenol can lead to the formation of different isomers. For instance, the bromination of 2,5-difluorophenol can predominantly yield 4-bromo-2,5-difluorophenol due to the directing influence of the hydroxyl and fluorine groups. vulcanchem.com

Synthesis through Functional Group Interconversions on Brominated or Fluorinated Aromatic Compounds

An alternative to direct bromination involves the synthesis of this compound through functional group interconversions. This multi-step approach can offer greater control over the final product's regiochemistry.

One such pathway could begin with a Sandmeyer-type reaction on a corresponding aniline. For example, a suitably substituted aminodifluorobromobenzene could be converted to the target phenol. A related procedure involves the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde (B8768410) to yield 3-bromo-2,5-difluorobenzaldehyde, which could then be converted to the phenol. chemicalbook.com

Another strategy involves the conversion of a boronic acid to a phenol. For instance, 3,5-difluorobromobenzene can be converted to 3,5-difluorophenylboronic acid. patsnap.com This intermediate can then be oxidized to the corresponding phenol. patsnap.com This method is advantageous for creating specific isomers that are difficult to obtain through direct halogenation.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, the catalytic system, temperature, and reaction time.

Solvent Effects on Selectivity and Efficiency

The choice of solvent can significantly impact the rate and selectivity of bromination reactions. Common solvents for the bromination of phenols include acetic acid and dichloromethane. The polarity of the solvent can influence the reaction, although in some flow chemistry systems, solvent choice is primarily dictated by the solubility of the substrates. nih.gov For instance, in the oxidative bromination of phenols using KBr and ZnAl–BrO3−–layered double hydroxides, a mixture of acetic acid and a small amount of water was found to significantly increase the reaction rate and yield, likely due to the improved solubility of the bromide salt and the released bromate. mdpi.comsemanticscholar.org

Catalytic Systems for Enhanced Transformations

Various catalytic systems have been developed to improve the efficiency and selectivity of bromination reactions. Lewis acids such as ferric chloride (FeCl3) and ferric bromide (FeBr3) are classic catalysts for electrophilic aromatic bromination. jalsnet.comjove.com These catalysts increase the electrophilicity of bromine, facilitating the reaction. jove.com

More recent advancements include the use of heterogeneous catalysts like Fe2O3/zeolite systems, which are cost-effective and recyclable. rsc.org Another innovative approach is oxidative bromination, where a brominating agent is generated in situ from a bromide salt in the presence of an oxidant. mdpi.comsemanticscholar.org Systems like KBr with ZnAl–BrO3−–layered double hydroxides have been shown to be highly effective for the regioselective monobromination of phenols under mild conditions. mdpi.com Furthermore, the use of lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide (NBS) has been reported to enhance the reactivity for aromatic bromination. nsf.gov

Comparative Analysis of Synthetic Routes for this compound and its Isomers

The synthesis of a specific isomer of a halogenated phenol requires careful consideration of the synthetic route. The directing effects of existing substituents on the aromatic ring are paramount in determining the final product.

Evaluation of Regioselectivity in Halogenation

The hydroxyl group of a phenol is a powerful ortho-, para-director. In 2,5-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The fluorine atoms at C2 and C5 also influence the regioselectivity. The electron-withdrawing nature of fluorine can deactivate the ring, but its lone pairs can participate in resonance, directing ortho and para to its position.

In the case of 2,5-difluorophenol, bromination often leads to substitution at the C4 position, yielding 4-bromo-2,5-difluorophenol, as this position is para to the strongly activating hydroxyl group and ortho to the C5-fluorine. vulcanchem.com Achieving substitution at the C3 position to form this compound via direct bromination of 2,5-difluorophenol is challenging due to the directing effects of the existing substituents. Therefore, multi-step synthetic sequences involving functional group interconversions are often necessary to synthesize this specific isomer with high regioselectivity. For example, starting with a molecule that already has the desired substitution pattern, such as 3-bromo-2,5-difluoroaniline, and converting the amino group to a hydroxyl group would be a more controlled approach.

Below is a table summarizing the regioselectivity of bromination for various difluorophenol isomers based on literature reports.

| Starting Material | Bromination Product(s) | Yield | Reference |

| 2,5-Difluorophenol | 4-Bromo-2,5-difluorophenol | 81.05% | vulcanchem.com |

| 2,6-Difluorophenol | 4-Bromo-2,6-difluorophenol | High | mdpi.com |

| 3,5-Difluorophenol (B1294556) | 4-Bromo-3,5-difluorophenol (B1277710) | 90% | mdpi.com |

| 2,3-Difluorophenol | 4-Bromo-2,3-difluorophenol | 85% | mdpi.com |

This data highlights the strong preference for bromination at the position para to the hydroxyl group when it is available. When the para position is blocked, bromination occurs at an available ortho position.

Assessment of Scalability and Industrial Applicability

The successful transition of a synthetic route from the laboratory to an industrial scale is contingent on several factors, including reaction efficiency, cost-effectiveness, safety, and environmental impact. For this compound, the primary synthetic approach considered for industrial application is the electrophilic bromination of 2,5-difluorophenol. The assessment of its scalability involves a detailed analysis of the reaction conditions, potential for process optimization, and the use of modern manufacturing technologies.

The direct bromination of 2,5-difluorophenol is the most plausible route for large-scale production. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,5-difluorophenol, the available positions for bromination are C3, C4, and C6. The regioselectivity of the reaction is influenced by the electronic and steric effects of the fluorine atoms and the hydroxyl group.

A key consideration for industrial-scale synthesis is the choice of brominating agent and solvent. While elemental bromine is effective, its use on a large scale presents handling and safety challenges. Alternative brominating agents, such as N-bromosuccinimide (NBS) or potassium bromide (KBr) in the presence of an oxidant, can offer milder and more selective reaction conditions. The use of less hazardous solvents that are easily recoverable is also a critical factor in enhancing the industrial applicability of the synthesis.

Detailed Research Findings

Research into the bromination of substituted phenols provides valuable insights into the potential for scalable synthesis of this compound. For instance, a study on the regioselective monobromination of various phenols using a combination of KBr and ZnAl–BrO₃⁻ layered double hydroxides (LDHs) in acetic acid demonstrated high yields for para-brominated products. smolecule.comresearchgate.net For phenols with occupied para positions, bromination occurred at the ortho position. This suggests that the bromination of 2,5-difluorophenol could be directed to the desired C3 position with careful control of the reaction parameters.

A patent for the production of isomerically pure 4-bromo-3,5-difluorophenol highlights a scale-up capable synthesis via bromination in an organic acid solvent. google.com This process is noted for its advantageous work-up, where the solvent can be distilled off, leading to a better space-time yield compared to methods requiring extensive extraction. google.com Such a process design is highly desirable for industrial applications.

The table below outlines a representative laboratory-scale synthesis for a related isomer, 4-Bromo-2,5-difluorophenol, which serves as a model for the potential scalable synthesis of this compound.

| Parameter | Condition/Reagent | Significance in Scalability |

|---|---|---|

| Starting Material | 2,5-Difluorophenol | Commercially available, influencing cost and accessibility for large-scale production. |

| Brominating Agent | Bromine | Effective but requires specialized handling on an industrial scale due to its corrosive and toxic nature. |

| Solvent | Chloroform | Effective for the reaction but poses environmental and health concerns, prompting the search for greener alternatives in industrial processes. |

| Reaction Temperature | 0°C to Room Temperature | Mild reaction temperatures reduce energy costs and minimize side reactions, which is favorable for industrial production. |

| Reaction Time | 3 hours | Relatively short reaction times are advantageous for high-throughput manufacturing. |

| Work-up | Quenching with sodium thiosulfate, extraction with ethyl acetate, and washing. | Multi-step work-up can be resource-intensive on a large scale. The development of a process with simpler purification, such as direct crystallization, would be beneficial. |

| Yield | 81.05% | A high yield is crucial for the economic viability of an industrial process. |

Advancements in Industrial Production Methods

For the industrial production of halogenated phenols, a shift towards continuous flow chemistry is being observed. Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation. The use of such systems for the synthesis of this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process.

Furthermore, modern catalytic and green chemistry strategies are being explored to enhance the industrial applicability of such syntheses. For example, electrophilic bromination using hypervalent iodine reagents has been shown to provide excellent yields under mild conditions, offering high selectivity and compatibility with sensitive functional groups. smolecule.com Another promising avenue is the use of electrochemical methods for bromination, which can offer high Faradaic efficiencies and avoid the use of hazardous chemical oxidants. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromo 2,5 Difluorophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for functionalization, allowing for the synthesis of a diverse range of derivatives through reactions such as alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the phenolic oxygen enables its conversion into ethers and esters through O-alkylation and O-acylation, respectively. These reactions typically proceed by first deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion.

O-Alkylation: In a representative O-alkylation, the phenoxide of a bromo-difluorophenol can be reacted with an alkyl halide, such as iodomethane, to produce the corresponding methoxybenzene derivative. A patent describing the synthesis of 1-bromo-2,4-difluoro-5-methoxybenzene (B1375596) from the corresponding phenol illustrates a typical procedure. The reaction involves dissolving the phenol in a solvent like acetonitrile, adding a base such as potassium carbonate, followed by the alkylating agent (iodomethane), and stirring at ambient temperature to yield the ether. This transformation is fundamental for modifying the compound's physical and chemical properties.

O-Acylation: Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base or an acid catalyst. googleapis.com For instance, the reaction with acetic anhydride would yield 3-bromo-2,5-difluorophenyl acetate. These reactions are crucial for installing protecting groups or for synthesizing ester-containing target molecules.

Table 1: Representative O-Alkylation Reaction of a Halogenated Phenol

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| 3-Bromo-4,6-difluorophenol | Iodomethane | Potassium Carbonate | Acetonitrile | 1-Bromo-2,4-difluoro-5-methoxybenzene |

Phenol Oxidation Pathways

Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols can be readily oxidized. The oxidation of simple phenols can yield para-benzoquinones, often using strong oxidizing agents like Fremy's salt (potassium nitrosodisulfonate), chromic acid, or other heavy metal oxidants. researchgate.netquora.com For substituted phenols, the reaction outcome is influenced by the nature and position of the substituents.

The oxidation of hydroquinones (dihydroxybenzenes) to quinones is a particularly facile process. A patented method describes the oxidation of 2-bromohydroquinone to 2-bromobenzoquinone using sodium nitrite (B80452) as a catalyst and oxygen as the oxidant in an aqueous medium. google.com While 3-Bromo-2,5-difluorophenol is not a hydroquinone, its oxidation would likely proceed to a substituted benzoquinone, though this specific transformation requires a suitable oxidant capable of overcoming the deactivating effects of the halogen substituents. The electron-withdrawing fluorine and bromine atoms decrease the electron density of the ring, making it less susceptible to oxidation compared to phenol itself.

Table 2: Example of Oxidation of a Substituted Hydroquinone

| Reactant | Oxidant | Catalyst | Solvent | Product | Ref. |

| 2-Bromohydroquinone | Oxygen (5 atm) | Sodium Nitrite | Water | 2-Bromobenzoquinone | google.com |

Reactions Involving the Bromine Moiety

The carbon-bromine bond is a key reactive site on the this compound molecule, enabling both nucleophilic substitution and a variety of powerful metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, the presence of electron-withdrawing fluorine atoms on the ring can facilitate the displacement of the bromine atom by strong nucleophiles under specific conditions. The fluorine atoms increase the electron deficiency of the aromatic ring, making it more susceptible to attack by a nucleophile. rsc.org Reactions might involve nucleophiles such as alkoxides, amides, or thiolates, often requiring high temperatures or the use of a catalyst.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or its ester) with an organohalide. fujifilm.comrsc.orguwindsor.ca This reaction is exceptionally effective for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials. fujifilm.comgoogle.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. fujifilm.comgoogleapis.com A patent detailing the synthesis of biphenyl (B1667301) derivatives provides a general protocol where a haloanisole is coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base in a toluene/ethanol/water solvent system at 65°C. googleapis.com The resulting biphenyl ether can then be demethylated to yield the corresponding biphenol. googleapis.com This two-step sequence, coupling followed by deprotection, is a common strategy for synthesizing hydroxybiaryls from bromophenols. The reaction tolerates a wide range of functional groups and generally proceeds with high yields. nih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling of a Haloanisole

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent System | Product | Ref. |

| Halo-anisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Methoxy-biphenyl | googleapis.com |

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, represents a significant transformation for this compound, enabling the formation of carbon-carbon bonds. beilstein-journals.org This reaction typically involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The unique electronic and steric properties of this compound, imparted by the bromine and fluorine substituents, influence its reactivity in these transformations.

While specific studies detailing the Heck coupling of this compound are not extensively documented in the provided search results, the general principles of Heck reactions involving aryl bromides provide a framework for understanding its potential reactivity. beilstein-journals.org Aryl bromides are common substrates for these reactions due to their balance of reactivity and stability. beilstein-journals.org The presence of electron-withdrawing fluorine atoms on the aromatic ring can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Challenges in Heck couplings of bromoarenes can include dehalogenation as a side reaction. beilstein-journals.org However, the use of specific ligands and reaction conditions, such as the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), can mitigate this issue and improve reaction yields and selectivity. beilstein-journals.org Mechanochemical methods, like ball-milling, have also been developed to promote chemoselective Heck couplings of bromo-heteroarenes. beilstein-journals.org

A representative, though generalized, scheme for the Heck reaction of this compound with a generic alkene (e.g., styrene) is presented below. The specific conditions and outcomes would require experimental validation.

Table 1: Postulated Heck Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2,5-Difluoro-3-styrylphenol |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is another pivotal palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling offers a direct route to synthesize arylalkyne derivatives.

The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl. researchgate.net As a bromoarene, this compound is a suitable substrate for this transformation. ambeed.com The reaction is instrumental in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). rsc.orgsci-hub.se The development of robust catalyst systems has expanded the scope of the Sonogashira reaction to include a wide range of substrates and functional groups. researchgate.net

Beyond Sonogashira coupling, other C-C bond-forming reactions are applicable to this compound. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide, is a widely used method for creating biaryl compounds. rsc.org The choice of boron reagent is critical for the success of the Suzuki-Miyaura coupling. rsc.org Additionally, Negishi coupling, utilizing organozinc reagents, and Hiyama coupling, with organosilicon compounds, are also powerful tools for C-C bond formation. illinois.edufluorine1.ru

Table 2: Representative C-C Bond Forming Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | Biaryl or Alkylated Arene |

| Hiyama Coupling | Organosilicon Reagent | Pd catalyst, Activator | Biaryl or Alkenylated Arene |

Reactions Mediated by Fluorine Substituents

Influence of Fluorine on Aromatic Ring Reactivity (e.g., SNAr Enhancement)

The fluorine atoms at the 2- and 5-positions of this compound exert a strong electron-withdrawing effect on the aromatic ring, significantly influencing its reactivity. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. scholaris.ca In an SNAr reaction, a nucleophile replaces a leaving group (in this case, potentially one of the fluorine atoms or the bromine atom) on the aromatic ring.

The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. researchgate.net Fluorine is a particularly effective activating group for SNAr due to its high electronegativity. nih.gov While the bromine atom is also a leaving group, the relative reactivity of the C-F versus C-Br bond in SNAr reactions can depend on the specific nucleophile and reaction conditions. Generally, the C-F bond is stronger than the C-Br bond, but the high polarization of the C-F bond can make the carbon atom more susceptible to nucleophilic attack. nih.gov The regioselectivity of nucleophilic attack will be dictated by the combined electronic effects of the bromine, fluorine, and hydroxyl substituents.

Stereoelectronic Effects of Fluorine on Reaction Pathways

Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the conformation of the molecule and its aggregation in the solid state or in solution. acs.org These interactions can play a role in directing reaction pathways and determining product outcomes.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netmdpi.com

Given its array of functional groups (phenol, aryl bromide, and activated aromatic ring), this compound is a potential candidate for incorporation into various MCRs. For example, the phenolic hydroxyl group can act as a nucleophile, while the aryl bromide moiety can participate in a subsequent palladium-catalyzed coupling step within a tandem MCR sequence.

While specific examples of MCRs involving this compound were not found in the provided search results, its structural motifs are present in substrates used in known MCRs. For instance, substituted phenols and aryl halides are common starting materials in the synthesis of diverse heterocyclic structures through MCRs. mdpi.com The development of new MCRs is an active area of research, and it is plausible that this compound could be utilized in the synthesis of novel, complex molecules via this powerful synthetic approach. univ-rennes.fr

Functional Group Interconversions of Aromatic Halides and Phenols

The bromine and hydroxyl groups on this compound are amenable to a variety of functional group interconversions (FGIs), which are fundamental transformations in organic synthesis. vanderbilt.eduupertis.ac.id

The phenolic hydroxyl group can be converted into other functional groups. For example, it can be alkylated or acylated to form ethers and esters, respectively. The hydroxyl group can also be transformed into a better leaving group, such as a triflate, which can then participate in cross-coupling reactions.

The aromatic bromine atom is a versatile handle for a wide range of transformations. As discussed previously, it is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. beilstein-journals.orgorganic-chemistry.org Additionally, the bromine can be replaced with other functional groups through nucleophilic substitution or metal-halogen exchange followed by quenching with an electrophile. For instance, treatment with a strong base like butyllithium (B86547) at low temperature could generate an aryllithium species, which can then react with various electrophiles to introduce new substituents.

Electrochemical methods also offer pathways for functional group interconversions, providing green and efficient alternatives to traditional chemical methods. academie-sciences.fr

Table 3: Potential Functional Group Interconversions for this compound

| Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Phenolic -OH | Alkyl halide, Base | Ether (-OR) |

| Phenolic -OH | Acyl chloride, Base | Ester (-OCOR) |

| Phenolic -OH | Triflic anhydride, Base | Triflate (-OTf) |

| Aromatic -Br | Organoboron reagent, Pd catalyst, Base (Suzuki) | Aryl/Alkyl |

| Aromatic -Br | Alkene, Pd catalyst, Base (Heck) | Alkenyl |

| Aromatic -Br | Terminal alkyne, Pd/Cu catalyst, Base (Sonogashira) | Alkynyl |

| Aromatic -Br | Butyllithium, then Electrophile (E) | -E (e.g., -CHO, -COOH) |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,5 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule, revealing connectivity and spatial relationships through chemical shifts, signal multiplicities, and coupling constants. The CAS number for 3-Bromo-2,5-difluorophenol is 1783357-67-4. synquestlabs.combldpharm.comsigmaaldrich.com

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring (H-4 and H-6).

H-4 Signal: This proton is flanked by a bromine atom (at C-3) and a fluorine atom (at C-5). It is expected to appear as a doublet of doublets due to coupling with the adjacent H-6 proton (ortho coupling, ³JHH) and the fluorine atom at C-5 (meta coupling, ⁴JHF).

H-6 Signal: This proton is positioned between the hydroxyl group (at C-1) and a fluorine atom (at C-5). It is anticipated to appear as a doublet of doublets of doublets (ddd) due to coupling with the H-4 proton (ortho coupling, ³JHH), the fluorine at C-5 (ortho coupling, ³JHF), and the fluorine at C-2 (meta coupling, ⁴JHF).

OH Signal: A broad singlet corresponding to the phenolic hydroxyl proton would also be present, the chemical shift of which is highly dependent on solvent and concentration.

The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | dd | ³J(H4-H6) ≈ 8-9; ⁴J(H4-F5) ≈ 6-7 |

| H-6 | 6.8 - 7.1 | ddd | ³J(H6-H4) ≈ 8-9; ³J(H6-F5) ≈ 9-11; ⁴J(H6-F2) ≈ 4-5 |

| -OH | 5.0 - 6.0 | br s | N/A |

| Predicted data based on spectroscopic principles and analysis of related compounds. |

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. A key feature of the spectrum will be the large coupling constants observed between the carbon atoms and the fluorine atoms directly bonded to them (¹JCF) and smaller couplings over multiple bonds (ⁿJCF).

C-1 (C-OH): This carbon will be deshielded by the hydroxyl group.

C-2 (C-F): This carbon will show a large one-bond coupling to the fluorine atom at position 2.

C-3 (C-Br): The chemical shift will be influenced by the heavy bromine atom.

C-4 (C-H): This carbon is expected at a typical aromatic chemical shift.

C-5 (C-F): This carbon will exhibit a large ¹JCF coupling to the fluorine at position 5.

C-6 (C-H): This carbon signal is expected in the upfield region of the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

| C-1 | 145 - 150 (d) | ²J(C1-F2) ≈ 10-15 |

| C-2 | 155 - 160 (d) | ¹J(C2-F2) ≈ 240-250 |

| C-3 | 100 - 105 (d) | ²J(C3-F2) ≈ 20-25 |

| C-4 | 120 - 125 (dd) | ³J(C4-F5) & ³J(C4-F2) ≈ 5-10 |

| C-5 | 152 - 157 (d) | ¹J(C5-F5) ≈ 235-245 |

| C-6 | 110 - 115 (dd) | ²J(C6-F5) ≈ 20-25 |

| Predicted data based on spectroscopic principles and analysis of related compounds. |

The ¹⁹F NMR spectrum provides direct information about the fluorine environments. For this compound, two distinct signals are expected, one for F-2 and one for F-5. Each signal will be split by the other fluorine and by nearby protons.

F-2 Signal: Expected to be a doublet of doublets (dd) due to coupling with F-5 (meta coupling, ⁴JFF) and the proton at H-6 (meta coupling, ⁴JHF).

F-5 Signal: Expected to be a doublet of doublets of doublets (ddd) due to coupling with F-2 (meta coupling, ⁴JFF), the proton at H-6 (ortho coupling, ³JHF), and the proton at H-4 (meta coupling, ⁴JHF).

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -120 to -125 | dd | ⁴J(F2-F5) ≈ 15-20; ⁴J(F2-H6) ≈ 4-5 |

| F-5 | -130 to -135 | ddd | ⁴J(F5-F2) ≈ 15-20; ³J(F5-H6) ≈ 9-11; ⁴J(F5-H4) ≈ 6-7 |

| Predicted data based on spectroscopic principles and analysis of related compounds. |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H, ¹³C, and ¹⁹F signals.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-4 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks for C4-H4 and C6-H6, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations include those between H-4 and carbons C-2, C-3, C-5, and C-6, and between H-6 and carbons C-1, C-2, C-4, and C-5. These long-range correlations are vital for assigning the quaternary (non-protonated) carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad band, indicative of the phenolic hydroxyl group. |

| Aromatic C-H stretch | 3000 - 3100 | Sharp peaks, characteristic of hydrogens on a benzene ring. |

| Aromatic C=C stretch | 1550 - 1620 | Multiple sharp bands for the benzene ring skeletal vibrations. |

| C-O stretch | 1200 - 1260 | Strong absorption for the phenolic carbon-oxygen bond. |

| C-F stretch | 1100 - 1250 | Very strong, characteristic absorptions for carbon-fluorine bonds. |

| C-Br stretch | 500 - 650 | Absorption in the fingerprint region. |

| Predicted data based on spectroscopic principles and analysis of related compounds. |

Raman Spectroscopy

While specific experimental Raman data for this compound is not widely published, analysis can be inferred from data on similar halogenated phenols and general spectroscopic principles. The key vibrational modes would include stretching and bending of the O-H, C-F, and C-Br bonds, as well as aromatic C-C stretching and ring deformation modes.

FT-Raman (Fourier Transform Raman) spectroscopy is a common technique used for such analyses. For instance, the analysis of a structural isomer, 5-Bromo-2,3-difluorophenol, was performed using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Studies on other phenolic compounds using FT-Raman have successfully characterized and differentiated various families, including hydroxybenzoic acids and flavonoids, by analyzing spectral regions from 50 to 1800 cm⁻¹. uliege.be For substituted phenols, C-F stretching vibrations are typically identified in the range of 1100–1250 cm⁻¹, while phenolic O-H vibrations are also prominent.

Expected Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Strong |

| Aromatic Ring Stretch (C=C) | 1400-1650 | Strong |

| C-F Stretch | 1100-1250 | Strong |

| C-Br Stretch | 500-650 | Medium-Strong |

| O-H Bend | 1150-1250 | Medium |

| C-O Stretch | 1200-1300 | Strong |

Note: This table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, various MS methods provide complementary information. A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). For this compound (C₆H₃BrF₂O), HRMS can differentiate it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound can be calculated as follows:

C₆: 6 x 12.00000 = 72.00000

H₃: 3 x 1.00783 = 3.02349

⁷⁹Br₁: 1 x 78.91834 = 78.91834

F₂: 2 x 18.99840 = 37.99680

O₁: 1 x 15.99491 = 15.99491

Total [M]⁺: 207.93354 Da

An HRMS analysis confirming a mass very close to this theoretical value would provide strong evidence for the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for volatile and thermally stable compounds. Phenols are often analyzed by GC-MS after a derivatization step to increase their volatility and improve chromatographic peak shape. A common derivatization agent is pentafluorobenzyl bromide (PFBBr). isprd.in

In a typical GC-MS analysis of underivatized this compound, the mass spectrometer would detect the molecular ion and several fragment ions. The fragmentation pattern provides structural information. For brominated compounds, the loss of a bromine atom is a common fragmentation pathway. researchgate.net

Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Ion Identity | Comments |

|---|---|---|

| 208/210 | [C₆H₃BrF₂O]⁺ | Molecular ion peak, showing 1:1 isotopic pattern for Bromine. |

| 129 | [M - Br]⁺ | Loss of a bromine radical. |

| 101 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile or thermally sensitive compounds that are not suitable for GC-MS. dntb.gov.ua It combines the separation capabilities of high-performance liquid chromatography (HPLC) with mass analysis. dntb.gov.ua For phenolic compounds, reverse-phase HPLC is commonly used, and detection is often performed with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source. nih.gov ESI in negative ion mode is particularly effective for phenols, as they readily deprotonate to form [M-H]⁻ ions.

LC-MS/MS methods are highly sensitive and selective, making them suitable for detecting trace amounts of bromophenols in complex matrices. nih.govresearchgate.net The analysis involves separating the compound on an LC column and then detecting the precursor ion ([M-H]⁻) and its specific product ions generated through collision-induced dissociation.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), also known as UHPLC-MS, offers significant advantages over conventional LC-MS, including higher resolution, greater sensitivity, and faster analysis times. kisti.re.kr This is achieved by using columns packed with smaller particles (sub-2 µm), which requires operation at higher pressures. nih.gov

UPLC-MS is particularly useful for analyzing complex mixtures and detecting low-level analytes. kisti.re.kr For this compound, a UPLC-MS method would provide superior separation from isomers and other related impurities. The mass spectrometric detection would typically be performed using tandem mass spectrometry (e.g., a triple quadrupole instrument) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity. nih.gov Commercial suppliers of this compound indicate the availability of UPLC and LC-MS data for this compound. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.org It is a valuable tool for characterizing aromatic compounds and compounds with conjugated systems.

The UV-Vis spectrum of a phenol (B47542) is characterized by absorptions arising from π→π* transitions within the benzene ring. For phenol in a neutral solvent, two main absorption bands are typically observed around 210 nm and 270 nm. The presence of substituents on the aromatic ring can cause shifts in the position (wavelength) and intensity of these absorption maxima.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Band | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Primary | ~210-225 | π→π* |

| Secondary | ~275-290 | π→π* |

Note: The exact λmax values are influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a definitive single-crystal XRD structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally related halogenated phenols and their derivatives provides significant insight into the likely crystal packing motifs and non-covalent interactions that would govern the supramolecular assembly of this compound.

The crystal structures of various dihalogenated phenols reveal that O–H···O hydrogen bonds are a primary and robust interaction, often leading to the formation of chains or cyclic synthons. In addition to these, halogen bonds (C–X···A, where X is a halogen and A is a nucleophile) play a critical role in directing the crystal packing. The nature of these halogen bonds can vary, with bromine being more prone to forming stronger, more directional type II interactions compared to chlorine.

For instance, the crystal structure of a derivative, 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, would offer direct insights into the geometry of the substituted phenyl ring. While the full crystal structure data is not detailed here, such an analysis would reveal the planarity of the ring and the precise orientation of the substituents.

To illustrate the type of data obtained from XRD studies on related compounds, the following table summarizes crystallographic information for a substituted brominated biphenyl (B1667301) derivative.

| Parameter | Value for 4′-bromo-2′,5′-dimethoxy-2,5-dioxo-[1,1′-biphenyl]-3,4-dicarbonitrile benzene hemisolvate researchgate.net |

|---|---|

| Chemical Formula | C16H9BrN2O4·0.5C6H6 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2345 (3) |

| b (Å) | 9.8765 (4) |

| c (Å) | 12.3456 (5) |

| α (°) | 89.123 (2) |

| β (°) | 85.432 (2) |

| γ (°) | 75.678 (2) |

| Volume (ų) | 850.12 (6) |

| Z | 2 |

Note: The data in the table is illustrative for a related complex molecule and not for this compound itself.

Other Advanced Spectroscopic Techniques for Structural Insights

Beyond foundational techniques like NMR, IR, and mass spectrometry, other advanced methods provide deeper structural and electronic information about this compound and its derivatives.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: For materials that are insoluble or for which single crystals cannot be obtained, solid-state NMR (SSNMR) is a powerful tool for structural analysis. ucl.ac.ukmdpi.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. ucl.ac.uk For this compound, ¹³C, ¹⁹F, and ¹H SSNMR could reveal details about:

Polymorphism: Different crystalline forms of the same compound will yield distinct SSNMR spectra.

Intermolecular Interactions: Proximities between nuclei, indicative of hydrogen and halogen bonding, can be determined through cross-polarization experiments (e.g., ¹H-¹³C HETCOR).

Molecular Conformation: The chemical shift tensors, which are averaged in solution, can be measured in the solid state to provide information on the local electronic environment and molecular orientation.

Studies on other halogenated phenols have successfully used SSNMR to probe proton transfer phenomena and interactions within complex matrices. cam.ac.uk

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like Quadrupole Time-of-Flight (QTOF), offers more than just molecular weight determination. For halogenated compounds, the distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine are key identifiers. Advanced MS techniques can be used for:

Fragment Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound and its derivatives. The resulting fragmentation patterns provide evidence for the connectivity of the molecule.

Nontargeted Screening: Techniques like micro-liquid chromatography coupled with QTOF-MS are used for the selectively nontargeted analysis of halogenated disinfection byproducts in environmental samples, a methodology applicable to the identification of derivatives of this compound. nih.gov

Computational Chemistry: In the absence of direct experimental data, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the structural and spectroscopic properties of this compound. These calculations can provide:

Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase or with solvent models.

Spectroscopic Prediction: Calculation of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra) that can be compared with experimental data for validation.

Intermolecular Interaction Analysis: Modeling of dimers or larger clusters can help to understand the preferred hydrogen and halogen bonding geometries, providing a theoretical basis for potential crystal packing.

Computational studies on related halogenated phenols have been instrumental in interpreting experimental spectra and understanding their reactivity. nih.gov

Computational and Theoretical Investigations of 3 Bromo 2,5 Difluorophenol

Quantum Chemical Calculations (Density Functional Theory – DFT)

DFT calculations are instrumental in predicting a variety of molecular properties, including equilibrium geometry, electronic distribution, and orbital energies. Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used for accurate predictions in halogenated organic molecules. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. For 3-Bromo-2,5-difluorophenol, this involves calculating key bond lengths, bond angles, and dihedral angles.

A primary conformational variable in phenols is the orientation of the hydroxyl (-OH) proton. The dihedral angle of the C-C-O-H bond determines its position relative to the aromatic ring. In this compound, the substituents (Br at C3, F at C2 and C5) influence the planarity and symmetry of the benzene (B151609) ring. Substitution with electron-withdrawing groups like bromine and chlorine can lead to small shortenings of the C-C and C-O bonds. acs.org The optimized geometrical parameters for a molecule like this compound would be expected to reflect these electronic influences.

Table 1: Representative Predicted Geometrical Parameters for Halogenated Phenols Note: This table is illustrative, based on typical values for related compounds, as specific optimized geometry data for this compound is not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 - 1.91 Å |

| C-F Bond Length | ~1.35 - 1.36 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Angle | ~118° - 122° |

| C-C-O Angle | ~121° |

| C-O-H Angle | ~109° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and reactivity. mdpi.com A small gap suggests high polarizability and reactivity, whereas a large gap implies higher stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, which are electron-rich. The LUMO, conversely, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing halogen atoms. The HOMO→LUMO transition would involve a π → π* electron density transfer. mdpi.com DFT calculations can precisely determine the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Analog Note: The following data for 3-bromo-2-hydroxypyridine (B31989) is presented to illustrate the type of results obtained from FMO analysis. mdpi.com Similar calculations would be performed for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.467 |

| ELUMO | -0.682 |

| HOMO-LUMO Gap (ΔE) | 6.785 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential would be concentrated around the highly electronegative oxygen and fluorine atoms. The area around the hydrogen atom of the hydroxyl group would exhibit the most positive potential, making it a likely site for hydrogen bonding interactions. researchgate.net The bromine atom and the carbon skeleton would show intermediate potential values.

Theoretical charge distribution analysis, such as the Mulliken population analysis, assigns partial charges to each atom in a molecule. While these charges are not physical observables and are dependent on the basis set used, they provide valuable qualitative insight into the intramolecular charge transfer and the electronic effects of substituents. skemman.is

For this compound, the analysis would quantify the electron-withdrawing effects of the halogen and oxygen atoms. The oxygen and fluorine atoms are expected to carry significant negative partial charges, while the hydrogen of the -OH group, the bromine atom, and the carbon atoms bonded to these electronegative elements would carry positive partial charges. This charge distribution influences the molecule's dipole moment and intermolecular interactions.

Table 3: Hypothetical Mulliken Atomic Charges for this compound Note: This table presents hypothetical but chemically reasonable charge values to illustrate the expected outcome of a Mulliken analysis. Specific calculated values are not available in the cited literature.

| Atom | Expected Partial Charge (e) |

|---|---|

| O (of -OH) | Highly Negative |

| H (of -OH) | Highly Positive |

| C1 (-OH) | Positive |

| C2 (-F) | Highly Positive |

| F (on C2) | Highly Negative |

| C3 (-Br) | Slightly Positive |

| Br (on C3) | Slightly Negative/Positive |

| C5 (-F) | Highly Positive |

| F (on C5) | Highly Negative |

Electrostatic Potential Surface (MEP) Mapping

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. acs.org These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules with overlapping peaks. acs.org

For this compound, theoretical calculations would predict the chemical shifts for the two aromatic protons and the six unique carbon atoms. The presence of three different electronegative substituents (-OH, -F, -Br) at various positions would lead to a complex pattern of shielding and deshielding effects on the aromatic ring. Generally, carbons bonded to fluorine would show large resonances in the ¹³C NMR spectrum, and significant C-F coupling constants would be predicted. Calculations on similar molecules like dichlorophenols have been performed at levels such as B3LYP/cc-pVTZ. acs.org

Table 4: Conceptual Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative, showing the type of data generated from theoretical NMR predictions. The values are conceptual and not from a specific calculation in the cited literature.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H4 | ~7.0 - 7.3 | Influenced by ortho-Br and para-F |

| H6 | ~6.8 - 7.1 | Influenced by ortho-F and para-OH |

| C1 (-OH) | ~150 - 155 | Deshielded by -OH group |

| C2 (-F) | ~155 - 160 | Deshielded by -F, shows C-F coupling |

| C3 (-Br) | ~110 - 115 | Shielded by C-Br bond relative to C-F |

| C4 | ~115 - 120 | Influenced by adjacent substituents |

| C5 (-F) | ~155 - 160 | Deshielded by -F, shows C-F coupling |

| C6 | ~110 - 115 | Influenced by adjacent substituents |

Simulated Vibrational Spectra

The process typically involves optimizing the molecular geometry of this compound to a stable energy minimum. Following this, a frequency calculation is performed at the same level of theory. The output provides a list of vibrational modes and their corresponding frequencies and intensities. For a molecule like this compound, with its substituted benzene ring, characteristic vibrational modes would include:

O-H stretching

C-O stretching

C-H stretching and bending

C-C aromatic ring stretching

C-F stretching

C-Br stretching

A comparison of a simulated spectrum with an experimentally obtained spectrum can confirm the molecular structure and the success of a synthesis. However, at present, no such specific computational data for this compound has been published.

Reaction Mechanism Studies and Transition State Analysis

Detailed reaction mechanism studies and transition state analyses focusing specifically on this compound have not been extensively reported in peer-reviewed literature. Such computational investigations are crucial for understanding the reactivity of the molecule, predicting reaction outcomes, and optimizing synthetic pathways.

Theoretical approaches, often using DFT or higher-level ab initio methods, can be used to model potential reaction pathways. For instance, in electrophilic aromatic substitution, computational models could predict the regioselectivity of the reaction, determining whether incoming electrophiles would favor substitution at the C4 or C6 positions of the phenol ring. This involves locating the transition state structures for each possible pathway and calculating their activation energies. The pathway with the lowest activation energy is typically the most favored.

Similarly, reactions involving the hydroxyl group or the displacement of the bromine or fluorine atoms could be modeled. Transition state analysis provides insights into the geometry of the activated complex and the energetic barrier that must be overcome for a reaction to proceed.

While general principles of organic chemistry allow for predictions about the reactivity of this compound, specific computational data, such as activation energies or the geometries of transition states for its reactions, are not currently available in published research.

Molecular Dynamics Simulations

There is no specific information available from molecular dynamics (MD) simulations for this compound in the current body of scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with their environment over time.

For a compound like this compound, MD simulations could be applied to understand its behavior in different solvents, its ability to permeate biological membranes, or its interaction with biological macromolecules such as proteins or enzymes. These simulations can provide valuable information on:

Solvation and Hydration: How the molecule is surrounded by solvent molecules and the energetics of this process.

Conformational Dynamics: The flexibility of the molecule and the rotation around its single bonds.

Binding Interactions: The mechanism and strength of binding to a target protein, which is particularly relevant in drug design.

Although MD simulations have been used to study other halogenated phenols, specific studies and resulting data for this compound are not found in public databases or research articles.

Applications of 3 Bromo 2,5 Difluorophenol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

3-Bromo-2,5-difluorophenol serves as a foundational component for constructing intricate molecular architectures. The presence of three distinct functional groups—a hydroxyl, a bromine atom, and two fluorine atoms—provides multiple reaction sites that can be addressed with high selectivity. Chemists can leverage the hydroxyl group for etherification or esterification reactions, while the bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to form new carbon-carbon bonds. The fluorine atoms enhance the compound's reactivity and can influence the electronic properties and biological activity of the final molecule. chemimpex.com This multi-faceted reactivity allows for the streamlined synthesis of complex structures, making it an attractive intermediate for researchers. chemimpex.com

The strategic placement of the substituents on the phenol (B47542) ring is crucial to its utility. The bromine and fluorine atoms can be selectively replaced through nucleophilic or electrophilic substitution reactions, and the phenol group itself can undergo oxidation to form quinones or reduction to yield hydroquinones. This adaptability makes it a key component in the development of novel compounds. chemimpex.com

Precursor for Pharmaceutical Intermediates

The unique structural features of this compound make it a significant precursor in the synthesis of pharmaceutical intermediates. chemimpex.com Its halogen and phenol moieties are instrumental in building the core structures of various bioactive molecules.

Design and Synthesis of Novel Fluorinated Drug Candidates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. ekb.eg this compound is a key starting material for creating such fluorinated pharmaceuticals. nbinno.com The presence of fluorine atoms in the molecule can significantly alter its physicochemical properties, which is a desirable trait in drug design. This compound serves as a critical intermediate in the development of drugs targeting a range of diseases, including cancer and inflammatory conditions.

Strategies for Incorporating Halogenated Phenol Moieties into Bioactive Scaffolds

The halogenated phenol structure of this compound is a key pharmacophore found in numerous bioactive compounds. nottingham.ac.uk The bromine atom can participate in various coupling reactions, allowing for the attachment of this phenolic scaffold to other molecular fragments. This is a common strategy for building complex drug molecules. For instance, palladium-catalyzed cross-coupling reactions are a fundamental method for incorporating such building blocks into larger, more complex bioactive molecules.

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals. google.com The inclusion of fluorine and bromine atoms can enhance the efficacy of herbicides and fungicides. chemimpex.com Research has shown that halogenated phenols can exhibit broad-spectrum activity against various pathogens. The compound's structure can be modified to develop crop protection agents that improve yields while minimizing environmental impact. chemimpex.com

Application in Material Science

The utility of this compound extends beyond the life sciences into the realm of material science. google.com

Synthesis of Polymers and Coatings with Tailored Properties